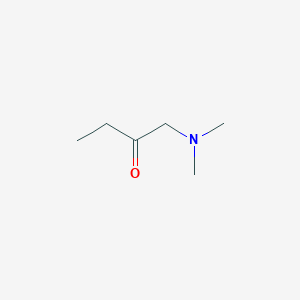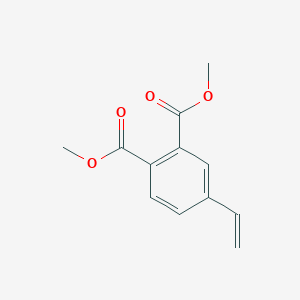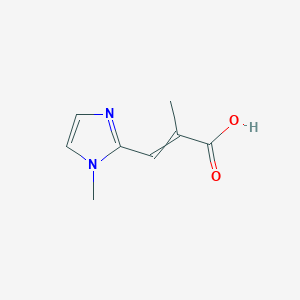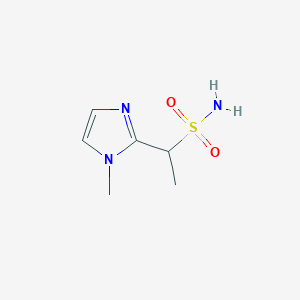
1-(1-methyl-1H-imidazol-2-yl)ethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Methyl-1H-imidazol-2-yl)ethanesulfonamide is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methyl group at the first nitrogen atom and an ethanesulfonamide group attached to the second carbon atom of the imidazole ring. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-methyl-1H-imidazol-2-yl)ethanesulfonamide typically involves the reaction of 1-methylimidazole with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions: 1-(1-Methyl-1H-imidazol-2-yl)ethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield corresponding amine derivatives.
Substitution: The ethanesulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
科学研究应用
1-(1-Methyl-1H-imidazol-2-yl)ethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 1-(1-methyl-1H-imidazol-2-yl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with signaling pathways, leading to changes in cellular functions.
相似化合物的比较
- 2-(1-Methyl-1H-imidazol-2-yl)ethanol
- 1-(2-Hydroxyethyl)imidazole
- 4-(1H-Imidazol-1-yl)aniline
Comparison: 1-(1-Methyl-1H-imidazol-2-yl)ethanesulfonamide is unique due to the presence of the ethanesulfonamide group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and potential applications. For instance, 2-(1-methyl-1H-imidazol-2-yl)ethanol is more commonly used in organic synthesis, while 1-(2-hydroxyethyl)imidazole is often employed in polymer chemistry.
属性
分子式 |
C6H11N3O2S |
|---|---|
分子量 |
189.24 g/mol |
IUPAC 名称 |
1-(1-methylimidazol-2-yl)ethanesulfonamide |
InChI |
InChI=1S/C6H11N3O2S/c1-5(12(7,10)11)6-8-3-4-9(6)2/h3-5H,1-2H3,(H2,7,10,11) |
InChI 键 |
YMAHVMFZHHYZAM-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=NC=CN1C)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


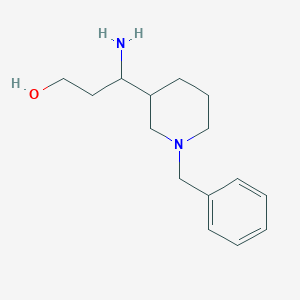

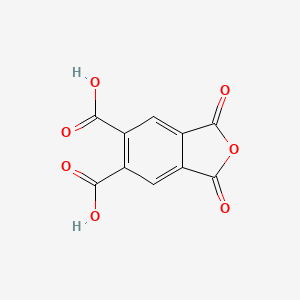
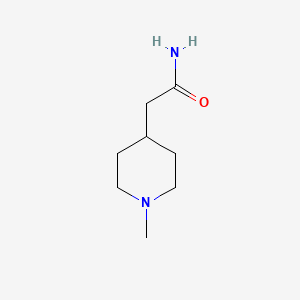
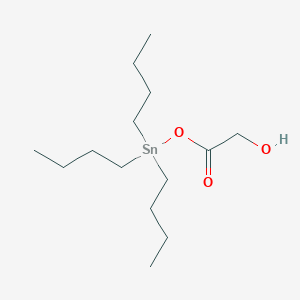

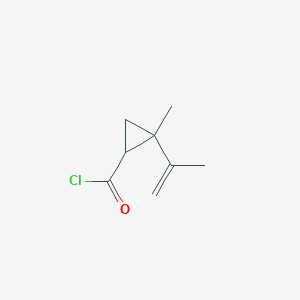
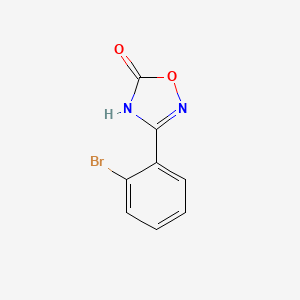

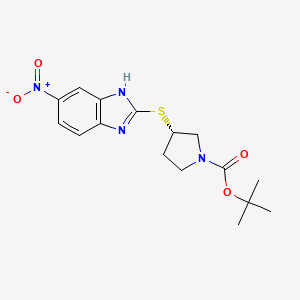
![2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13966007.png)
